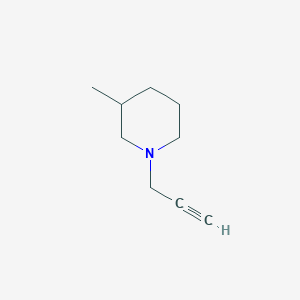

3-Methyl-1-(prop-2-yn-1-yl)piperidine

CAS No.: 77975-79-2

Cat. No.: VC17725608

Molecular Formula: C9H15N

Molecular Weight: 137.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77975-79-2 |

|---|---|

| Molecular Formula | C9H15N |

| Molecular Weight | 137.22 g/mol |

| IUPAC Name | 3-methyl-1-prop-2-ynylpiperidine |

| Standard InChI | InChI=1S/C9H15N/c1-3-6-10-7-4-5-9(2)8-10/h1,9H,4-8H2,2H3 |

| Standard InChI Key | AAYFKDVXDDHACZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCN(C1)CC#C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

3-Methyl-1-(prop-2-yn-1-yl)piperidine belongs to the piperidine family, a six-membered saturated ring with one nitrogen atom. Key physicochemical properties include:

The propargyl group introduces sp-hybridized carbon atoms, enabling click chemistry reactions, while the methyl group enhances steric and electronic effects on the piperidine ring .

Structural Analogues

A closely related analogue, 3-(prop-2-yn-1-yl)piperidine (CAS 1567062-48-9), shares the propargyl substituent but lacks the 3-methyl group. This compound has a molecular weight of 123.20 g/mol (C8H13N) and demonstrates the importance of alkyl substitutions in modulating biological activity .

Synthesis and Derivative Development

Synthetic Routes

The compound is synthesized via alkylation of piperidine with propargyl bromide in acetone, yielding 1-(prop-2-yn-1-yl)piperidine intermediates. Subsequent methylation at the 3-position is achieved using methylating agents under controlled conditions .

Key Reaction Scheme:

-

Propargylation:

-

Methylation:

Click Chemistry Applications

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. For example, reaction with 2-azidoacetic acid produces 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid, a precursor to antifungal agents .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism |

|---|---|---|---|

| pta1 | 0.24–0.97 | 0.97–3.9 | Membrane disruption, apoptosis |

| pta2 | 0.24–0.97 | 0.97–3.9 | S-phase cell cycle arrest |

| pta3 | 0.24–0.97 | 0.97–3.9 | DNA damage induction |

These compounds reduce C. auris viability by 80–90% at 2× MIC concentrations and show low cytotoxicity in mammalian cells .

Sigma Receptor Affinity

Structural analogs featuring piperidine-propargyl motifs exhibit high affinity for sigma-1 receptors (σ1R). For instance, pyridine derivatives with N-prop-2-yn-1-yl groups achieve Kᵢ values < 3 nM for σ1R, suggesting potential in neurodegenerative disease therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume